molecular formula C11H8N2 B1302510 5-Amino-1-naphthonitrile CAS No. 72016-73-0

5-Amino-1-naphthonitrile

Cat. No. B1302510
CAS RN: 72016-73-0
M. Wt: 168.19 g/mol
InChI Key: COMBRYCXLDMDCU-UHFFFAOYSA-N
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Description

5-Amino-1-naphthonitrile is a chemical compound with the CAS Number: 72016-73-0 and a molecular weight of 168.2 . It is primarily used in various fields of research and industry due to its unique properties.


Synthesis Analysis

The synthesis of 5-Amino-1-naphthonitrile involves several methods . One method involves the use of pyridine at 190°C for 1.5 hours in a substitution reaction . The yield of this reaction is approximately 50% .


Molecular Structure Analysis

The molecular formula of 5-Amino-1-naphthonitrile is C11H8N2 . The InChI Code is 1S/C11H8N2/c12-7-8-3-1-5-10-9 (8)4-2-6-11 (10)13/h1-6H,13H2 .


Chemical Reactions Analysis

The chemical reactions involving 5-Amino-1-naphthonitrile are complex and involve multiple pathways. For instance, it plays a crucial part in regulating the levels of poly-ADP-ribose . It can influence peptide interactions, altering the structure and function of proteins within the body .


Physical And Chemical Properties Analysis

5-Amino-1-naphthonitrile is a solid substance . It has a molecular weight of 168.19 g/mol .

Scientific Research Applications

Electropolymerization and Electroactive Films

  • Formation of Electroactive Films : 5-Amino-1-naphthol, a derivative of 5-Amino-1-naphthonitrile, has been utilized in the formation of electroactive polymeric films. These films exhibit reversible oxidation-reduction responses and display electrochromic characteristics, changing color based on their oxidation state. Such films have potential applications in electronic and display technologies (Ohsaka et al., 1991).

  • Synthesis of Conducting Polymers : Electropolymerization of 5-amino-1,4-naphthoquinone, another derivative, leads to the synthesis of functionalized polymer films. These films have been characterized using various spectroscopic techniques, indicating potential applications in electronics due to their conducting properties (Pham et al., 1998).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Compounds like 5-amino-9-hydroxy-2-phenylchromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile, derived from 5-Amino-1-naphthonitrile, have shown high inhibition activities in protecting mild steel against corrosion. This application is crucial in extending the life of metal structures and components in industrial settings (Singh et al., 2016).

Safety And Hazards

The safety data sheet for 5-Amino-1-naphthonitrile indicates that it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

5-aminonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMBRYCXLDMDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372804
Record name 5-Amino-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-naphthonitrile

CAS RN

72016-73-0
Record name 5-Amino-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GW Gray, B Jones - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… As an alternative route, 5-amino-1-naphthonitrile was converted into 5-hydroxy-l-naphthonitrile, and this, by hydrolysis, into 5-hydroxy-1-naphthoic acid. This method is reliable, can be …
Number of citations: 13 0-pubs-rsc-org.brum.beds.ac.uk
UP Apfel, D Buccella, JJ Wilson, SJ Lippard - Inorganic chemistry, 2013 - ACS Publications
A new family of benzoresorufin-based copper complexes for fluorescence detection of NO and HNO is reported. The copper complexes, CuBRNO1–3, elicit 1.5–4.8-fold emission …
Number of citations: 92 0-pubs-acs-org.brum.beds.ac.uk
B Muthuraj, R Deshmukh, V Trivedi… - ACS Applied Materials & …, 2014 - ACS Publications
… Various other NO turn-on sensors, including o-diaminofluorescein, o-diaminonaphthalene, o-diaminocyanine, luminescent lanthanide complexes, and 5-amino-1-naphthonitrile, have …
Number of citations: 82 0-pubs-acs-org.brum.beds.ac.uk
J Zhang, AA Boghossian, PW Barone… - Journal of the …, 2011 - ACS Publications
… A promising recent approach uses a 5-amino-1-naphthonitrile derivative with NO + to form a diazo ring that fluoresces in the red. (31) Although lacking direct reactivity with NO, these …
Number of citations: 199 0-pubs-acs-org.brum.beds.ac.uk

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